Cyclocalopin A

Overview

Description

Cyclocalopin A is a natural sesquiterpenoid isolated from Boletus calopus . It shows potent free radical-scavenging activity against superoxide, DPPH, and ABTS radicals with IC (50) values of 1.2 - 5.4 microg/mL .

Synthesis Analysis

The structures of new cyclocalopins, including cyclocalopin A-15-ol, were mainly elucidated by NMR and MS data analysis . The stereochemistry was assigned based on ROE correlations, coupling constants, and by comparison of their CD spectra with those of similar known calopins .

Molecular Structure Analysis

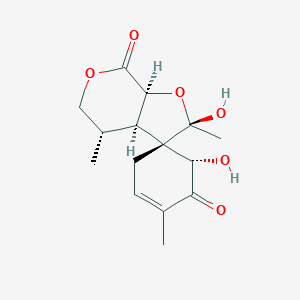

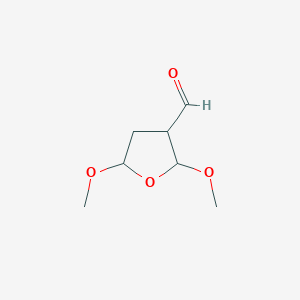

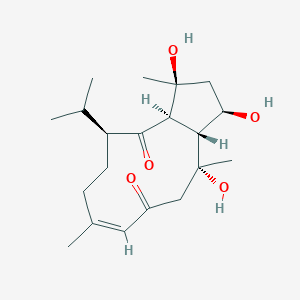

Cyclocalopin A has a molecular formula of C15H20O6 and a molecular weight of 296.3 . Its chemical name is (2R,3S,3aR,4S,6’S,7aS)-2,6’-dihydroxy-2,2’,4-trimethylspiro [3a,4,5,7a-tetrahydrofuro [2,3-c]pyran-3,5’-cyclohex-2-ene]-1’,7-dione .

Physical And Chemical Properties Analysis

Cyclocalopin A appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Antibacterial Applications

Cyclocalopin A has been identified as having significant antibacterial properties. Researchers have isolated new cyclocalopins, including Cyclocalopin A, which displayed anti-staphylococcal activity against methicillin-resistant Staphylococcus aureus (MRSA) strains . This suggests potential use in developing new antibiotics to combat resistant bacterial strains, a growing concern in public health.

Pharmacological Research

In pharmacology, Cyclocalopin A has shown promise due to its bioactivity. While some cyclocalopins were inactive against cancer cell lines, they demonstrated effectiveness against MRSA with minimum inhibitory concentration (MIC) values ranging from 16 to 256 μg/mL . This indicates a potential role for Cyclocalopin A in the development of new antimicrobial agents.

Agricultural Applications

Cyclocalopin A’s antimicrobial properties may extend to agricultural uses, particularly in combating plant pathogens and promoting plant health. The compound’s efficacy against bacterial strains suggests it could be useful in developing treatments for bacterial infections in crops .

Industrial Uses

The compound’s properties may be harnessed for industrial applications, such as the production of antimicrobial coatings or additives for materials to prevent microbial contamination .

Environmental Applications

Cyclocalopin A could play a role in environmental biotechnologies, particularly in soil and water remediation processes. Its ability to form complexes with other molecules may be utilized in the extraction of contaminants from the environment .

Biotechnological Research

In biotechnology, Cyclocalopin A could be used as an intermediate in the synthesis of other compounds. Its structural complexity offers a template for the creation of novel molecules with potential applications in various biotechnological fields .

Mechanism of Action

Target of Action

Cyclocalopin A is a complex organic compound that has been studied for its potential biological activities

Mode of Action

It is known that Cyclocalopin A belongs to the class of organic compounds known as furopyrans . Furopyrans are organic polycyclic compounds containing a furan ring fused to a pyran ring . The interaction of Cyclocalopin A with its targets and the resulting changes are areas of ongoing research.

Biochemical Pathways

As a furopyran, it may interact with various biochemical pathways in the body, but specific pathways and their downstream effects have yet to be identified .

Result of Action

Some studies suggest that compounds similar to Cyclocalopin A have shown anti-staphylococcal activity against MRSA strains . .

Action Environment

It is known that Cyclocalopin A has been detected in certain foods, such as common mushrooms , which suggests that its action may be influenced by dietary intake.

properties

IUPAC Name |

(2R,3S,3aR,4S,6'S,7aS)-2,6'-dihydroxy-2,2',4-trimethylspiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,5'-cyclohex-2-ene]-1',7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c1-7-4-5-15(12(17)10(7)16)9-8(2)6-20-13(18)11(9)21-14(15,3)19/h4,8-9,11-12,17,19H,5-6H2,1-3H3/t8-,9+,11+,12-,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOHSCJKRSLFLO-UOMAJYNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(=O)C2C1C3(CC=C(C(=O)C3O)C)C(O2)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COC(=O)[C@@H]2[C@H]1[C@]3(CC=C(C(=O)[C@H]3O)C)[C@](O2)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801100112 | |

| Record name | rel-(-)-(1S,2′R,3′aR,4′S,6S,7′aS)-3′a,4′,5′,7′a-Tetrahydro-2′,6-dihydroxy-2′,4,4′-trimethylspiro[3-cyclohexene-1,3′(2′H)-[7H]furo[2,3-c]pyran]-5,7′-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801100112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclocalopin A | |

CAS RN |

486430-94-8 | |

| Record name | rel-(-)-(1S,2′R,3′aR,4′S,6S,7′aS)-3′a,4′,5′,7′a-Tetrahydro-2′,6-dihydroxy-2′,4,4′-trimethylspiro[3-cyclohexene-1,3′(2′H)-[7H]furo[2,3-c]pyran]-5,7′-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486430-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(-)-(1S,2′R,3′aR,4′S,6S,7′aS)-3′a,4′,5′,7′a-Tetrahydro-2′,6-dihydroxy-2′,4,4′-trimethylspiro[3-cyclohexene-1,3′(2′H)-[7H]furo[2,3-c]pyran]-5,7′-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801100112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary source of Cyclocalopin A, and what other related compounds have been identified?

A1: Cyclocalopin A is primarily found in Boletus calopus [] and has also been isolated from Caloboletus radicans[2]. These fungal species also produce related compounds like Cyclopinol, O-acetylcyclocalopin A, Calopin, and other Cyclocalopin variants (B, D, etc.) [, , , ].

Q2: What is the molecular structure of Cyclocalopin A, and have there been attempts to synthesize it?

A3: Cyclocalopin A possesses a complex tricyclic framework. Researchers have explored synthetic routes to construct this framework, utilizing strategies like [2+2+1]-cyclocarbonylation of allenyl glyoxylate and exo-selective [4+2]-cycloaddition reactions []. The structures of these compounds have been elucidated using spectroscopic techniques like MS, IR, and NMR [, , ].

Q3: Are there any known structure-activity relationships for Cyclocalopin A and its derivatives?

A4: While specific structure-activity relationships for Cyclocalopin A haven't been extensively detailed in the provided literature, the presence of specific structural features like the δ-lactone moiety and the tricyclic core seem crucial for their observed biological activities []. Further research is needed to establish a definitive relationship between specific structural modifications and their impact on activity, potency, and selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8R,9S,13S,14S,17S)-17-hydroxy-3-methoxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B125730.png)

![N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]acetamide](/img/structure/B125737.png)

![(4R)-4-phenyl-2-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B125750.png)